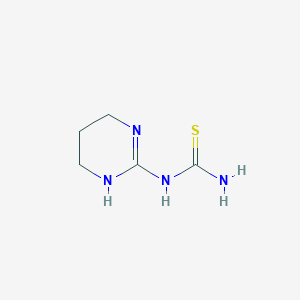

1,4,5,6-TETRAHYDROPYRIMIDIN-2-YLTHIOUREA

Description

Properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H2,(H4,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBOCGVCICQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531370 | |

| Record name | N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88964-74-3 | |

| Record name | N-(1,4,5,6-Tetrahydropyrimidin-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea

Classical Synthetic Routes to the 1,4,5,6-Tetrahydropyrimidine (B23847) Scaffold

The synthesis of the 1,4,5,6-tetrahydropyrimidine core, a crucial component of the target molecule, has been approached through various classical methods. researchgate.netingentaconnect.com These established routes are foundational to the construction of a wide array of derivatives.

A predominant method involves the condensation reaction of 1,3-diaminopropane (B46017) with a variety of reactants. researchgate.netingentaconnect.com These can include carbonyl compounds, nitriles, amidines, or imino ethers. researchgate.netingentaconnect.com Another classical approach is the condensation of amidines with 1,3-dibromopropane. researchgate.netingentaconnect.com Additionally, the selective reduction of the more common pyrimidine (B1678525) ring system presents a viable, albeit less direct, pathway to the tetrahydropyrimidine (B8763341) scaffold. researchgate.netingentaconnect.com Ring expansion reactions, originating from smaller heterocyclic structures like aziridines and azetidines, have also been documented as a means to access this six-membered ring system. researchgate.netingentaconnect.com

Targeted Synthesis of 1,4,5,6-TETRAHYDROPYRIMIDIN-2-YLTHIOUREA: A Retrosynthetic Analysis

A retrosynthetic analysis of 1,4,5,6-tetrahydropyrimidine-2-ylthiourea guides the strategic disconnection of the target molecule into simpler, more readily available precursors. lakotalakes.comadvancechemjournal.com This approach logically breaks down the synthesis into two key stages: the formation of the thiourea (B124793) moiety and the construction of the tetrahydropyrimidine ring. lakotalakes.comadvancechemjournal.com

| Precursor Type | Example Reactant | Role in Synthesis |

| Isothiocyanate | Acyl isothiocyanates | Reacts with an amine to form the thiourea linkage. nih.gov |

| Amine | 2-Amino-1,4,5,6-tetrahydropyrimidine | Provides the nitrogen for the thiourea group. |

| Thiourea Source | Thiourea, Thiosemicarbazide | Acts as a nucleophile in reactions to build the thiourea moiety. nih.govresearchgate.net |

Cyclization Reactions for the Tetrahydropyrimidine Core

The formation of the 1,4,5,6-tetrahydropyrimidine ring is a key step in the synthesis. researchgate.netingentaconnect.com The Biginelli reaction, a one-pot multicomponent reaction, is a well-established method for synthesizing dihydropyrimidines, which can be further reduced to the tetrahydropyrimidine. researchgate.netbenthamdirect.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.net

| Cyclization Method | Key Reactants | Catalyst/Conditions |

| Biginelli-type Reaction | Aldehyde, β-ketoester, Thiourea | Acid or Lewis acid catalyst, often with heating. researchgate.netbenthamdirect.com |

| Intramolecular Cyclization | N-acyl-N'-aryltrimethylenediamine | Dehydrating agent (e.g., trimethylsilyl (B98337) polyphosphate). researchgate.net |

| Condensation | 1,3-Diaminopropane, Carbonyl compound | Typically requires heating. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. researchgate.netrasayanjournal.co.in For the synthesis of tetrahydropyrimidine derivatives, several green chemistry approaches have been explored. researchgate.netnih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of 1,4,5,6-tetrahydropyrimidine-2-ylthiourea is a critical aspect of its synthesis. Optimization of reaction conditions plays a pivotal role in achieving this goal. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and catalyst.

| Parameter | Effect on Reaction | Example |

| Catalyst | Increases reaction rate and yield. | Use of Lewis acids like Zn(OTf)2 in Biginelli reactions. researchgate.net |

| Solvent | Influences solubility and reactivity. | Dioxane/CHCl3 mixture for the synthesis of some tetrahydropyrimidines. nih.gov |

| Temperature | Affects reaction rate and selectivity. | Room temperature to reflux conditions depending on the specific reaction. nih.govnih.gov |

| Reaction Time | Determines the extent of product formation. | Can range from minutes under microwave irradiation to several hours for conventional heating. nih.govbenthamdirect.com |

Stereoselective Synthesis Considerations for Related Analogs

While the parent 1,4,5,6-tetrahydropyrimidine-2-ylthiourea is achiral, the synthesis of its substituted analogs often introduces one or more stereocenters. In such cases, controlling the stereochemical outcome of the reaction is of paramount importance. Stereoselective synthesis aims to produce a single desired stereoisomer, which can have significantly different biological properties compared to its counterparts.

One approach to achieving stereoselectivity is through substrate control, where the inherent stereochemistry of the starting materials dictates the stereochemistry of the product. researchgate.net Another strategy involves the use of chiral catalysts or auxiliaries to guide the reaction towards the formation of a specific stereoisomer. For example, intramolecular allylic substitution reactions have been employed for the stereodivergent synthesis of tetrahydropyrimidinone cores. researchgate.net The development of stereoselective methods is crucial for the preparation of enantiomerically pure analogs for further investigation.

Derivatization and Analog Development of 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea

Chemical Modifications of the Thiourea (B124793) Moiety

The thiourea functional group in 1,4,5,6-tetrahydropyrimidin-2-ylthiourea is a primary site for derivatization due to the presence of reactive nitrogen and sulfur atoms. These atoms can readily participate in alkylation and acylation reactions, allowing for the introduction of a wide range of substituents.

The nitrogen atoms of the thiourea moiety can undergo alkylation and acylation to yield N-substituted derivatives. While specific literature on the N-alkylation and N-acylation of this compound is limited, the reactivity can be inferred from studies on analogous cyclic thioureas and general thiourea chemistry. The reaction of thiourea derivatives with alkylating or acylating agents typically proceeds via nucleophilic attack of the nitrogen atom. researchgate.net

N-acylation of thioureas can be achieved using acyl chlorides or acid anhydrides. researchgate.netmdpi.com These reactions often require a base to neutralize the acid byproduct. The regioselectivity of acylation in unsymmetrical thioureas can be influenced by the electronic and steric properties of the substituents on the nitrogen atoms. researchgate.net For instance, in N-acyl thiourea derivatives, the reaction proceeds by nucleophilic addition of an amine to an isothiocyanate intermediate. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Acid Chloride | Ammonium Thiocyanate | N-acyl isothiocyanate | Anhydrous acetone | Intermediate | researchgate.net |

| N-acyl isothiocyanate | Heterocyclic amine | N-acyl thiourea | Anhydrous acetone | - | researchgate.net |

| Disubstituted thioureas | Lead(II) salts/triethylamine | N-acylated thiourea | - | Moderate to Good | researchgate.net |

This table presents data from analogous N-acylation reactions of general thioureas due to the limited specific data for this compound.

The sulfur atom of the thiourea moiety is highly nucleophilic and readily undergoes alkylation to form S-alkylisothiourea derivatives, which are also known as thioethers. wuxiapptec.com This reaction is a common strategy for introducing diverse functional groups and is a key step in the synthesis of various heterocyclic compounds. The S-alkylation is typically achieved by reacting the thiourea with an alkyl halide.

Similarly, S-acylation can be accomplished by treating the thiourea with an acylating agent, such as an acyl chloride. This leads to the formation of S-acylisothiourea derivatives. One study reported the reaction of a pyrimidinethione with 1,2-epoxy-3-chloropropane in the presence of an AlCl3 catalyst, resulting in the formation of an S-alkylated derivative in good yield. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| Pyrimidinethione | 1,2-Epoxy-3-chloropropane | Alkyl-1-(3-chloro-2-hydroxypropyl)-4-alkyl-6-phenyl-2-thioxo-1,2,5,6- tetrahydropyrimidine-5-carboxylates | AlCl3 catalyst | 75-80% | researchgate.net |

| S-alkylisothiourea | β-ketoester | 4-Pyrimidone-2-thioether | Base/acid-mediated condensation | Good to excellent | wuxiapptec.com |

This table includes data from reactions of closely related pyrimidinethiones and S-alkylisothioureas to illustrate the S-alkylation and subsequent reactions.

Functionalization of the Tetrahydropyrimidine (B8763341) Ring System

The 1,4,5,6-tetrahydropyrimidine (B23847) ring offers opportunities for functionalization, although its saturated nature makes it less reactive towards typical aromatic substitution reactions. Derivatization strategies often focus on reactions at the nitrogen atoms or at positions that can be activated.

Direct electrophilic or nucleophilic substitution on the saturated tetrahydropyrimidine ring is not commonly reported. The reactivity of the ring is more akin to that of a cyclic amidine. The nitrogen atoms can be protonated or alkylated. The synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines has been achieved through the ring closure of N-aryl-N'-formyl-1,3-propanediamines. rsc.org Subsequent quaternization of these compounds with alkyl iodides leads to the formation of cyclic amidinium salts. rsc.org

The reactivity of dihydropyrimidines, which are closely related, has been more extensively studied. These compounds can undergo various functionalization reactions. rsc.orgnih.govchemrxiv.org

| Reactant | Reagent | Product | Conditions | Reference |

| N-aryl-N'-formyl-1,3-propanediamines | Trimethylsilyl (B98337) polyphosphate (PPSE) | 1-Aryl-1,4,5,6-tetrahydropyrimidines | Ring closure | rsc.org |

| 1-Aryl-1,4,5,6-tetrahydropyrimidines | Methyl iodide | 1-Aryl-3-methyl-1,4,5,6-tetrahydropyrimidinium iodide | Alkylation | rsc.org |

This table presents data on the synthesis and reactivity of the 1,4,5,6-tetrahydropyrimidine ring system.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to the functionalization of heterocyclic rings. While examples specifically on the 1,4,5,6-tetrahydropyrimidine ring of the target thiourea are not abundant, studies on related pyrimidine (B1678525) systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed coupling reactions have been used for the derivatization of pyrimidine rings.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary amines | - | Symmetric disubstituted alkyl/arylaminopyrimidines | nih.gov |

This table illustrates a substitution reaction on a pyrimidine ring that can be conceptually extended to the functionalization of tetrahydropyrimidines.

Synthesis of Heterocyclic Fused Derivatives (e.g., Spiro, Annelated Systems)

The 1,4,5,6-tetrahydropyrimidine-2-thione core is an excellent building block for the synthesis of more complex heterocyclic systems, including spiro and annelated (fused) derivatives. These reactions often involve the cyclization of appropriately functionalized tetrahydropyrimidines.

Spirocyclic compounds containing a tetrahydropyrimidine ring can be synthesized through various strategies. For example, spiro-fused pyrazolidoylisoxazolines have been prepared starting from monosubstituted hydrazines or hydrazides, utilizing a nitrile oxide 1,3-dipolar cycloaddition reaction. nih.gov The synthesis of spiro-tetrahydroquinoline derivatives has also been reported via a one-pot aza-Michael/Michael reaction.

Annelated systems, where a new ring is fused to the tetrahydropyrimidine core, are also accessible. For instance, the reaction of 5-acetyl-4-(substituted)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with various reagents can lead to the formation of fused pyrazoline and pyrimidine rings. The synthesis of pyrimido[2,1-b] rsc.orgchemrxiv.orgthiazin-9-ones has also been reported, demonstrating the versatility of the tetrahydropyrimidine-2-thione scaffold in constructing fused heterocyclic systems. researchgate.net

| Starting Material | Reaction Type | Fused System | Reference |

| Monosubstituted hydrazines/hydrazides | 1,3-Dipolar cycloaddition | Spiro-fused pyrazolidoylisoxazolines | nih.gov |

| Chalcone derivative and 2-arylidene-1,3-indandiones | Aza-Michael/Michael addition | Spiro-tetrahydroquinolines | |

| 5-Acetyl-4-(substituted)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Cyclization with various reagents | Fused pyrazoline and pyrimidine rings | |

| Tetrahydropyrimidine-2-thione derivative | Cyclization | Pyrimido[2,1-b] rsc.orgchemrxiv.orgthiazin-9-ones | researchgate.net |

This table summarizes various approaches to the synthesis of spiro and annelated derivatives from tetrahydropyrimidine precursors.

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of this compound analogs. These libraries are instrumental in high-throughput screening campaigns to identify lead compounds with desired biological activities. The core strategy involves the systematic variation of different parts of the molecule using a set of diverse building blocks.

A plausible combinatorial approach to generate a library of this compound analogs can be conceptualized based on established synthetic methodologies for related heterocyclic systems. One such approach could involve a multi-component reaction strategy, which is highly amenable to combinatorial synthesis due to its efficiency and the ability to introduce diversity in a single step.

For instance, a library of analogs could be constructed by reacting a diverse set of aldehydes with a diamine, such as 1,3-diaminopropane (B46017), and a thiourea derivative. The variation in the aldehyde component would introduce a wide range of substituents at a specific position on the tetrahydropyrimidine ring. Further diversity could be achieved by using a collection of substituted thioureas.

Microwave-assisted organic synthesis is another technology that has significantly advanced the high-throughput preparation of heterocyclic compound libraries. researchgate.net This technique can dramatically reduce reaction times and improve yields, making it ideal for the rapid generation of analogs. researchgate.net A representative combinatorial library synthesis of this compound analogs is outlined below:

| Reaction Step | Reactants | Conditions | Outcome |

| 1. Core Scaffold Synthesis | 1,3-diaminopropane, Isothiocyanates (R¹-NCS) | Solution-phase or solid-phase synthesis | Library of N-substituted 1,4,5,6-tetrahydropyrimidin-2-thiols |

| 2. Derivatization | Library from Step 1, Alkylating/Arylating agents (R²-X) | Parallel synthesis in microtiter plates | Library of S-substituted this compound analogs |

| 3. Further Modification | Library from Step 2, Various reagents for functional group transformation | High-throughput purification techniques | Final library of diverse this compound analogs |

The resulting library of compounds can then be screened against a panel of biological targets to identify hits for further optimization.

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization (Methodological Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, systematic derivatization is employed to probe the SAR and to guide the design of more potent and selective analogs. The methodological focus of these studies is to make discrete, well-defined changes to the parent molecule and to assess the impact of these changes on a specific biological endpoint.

The core this compound structure presents several key positions where modifications can be systematically introduced:

The Thiourea Moiety: The sulfur atom can be alkylated or arylated to explore the impact of steric and electronic effects on activity.

The Tetrahydropyrimidine Ring: Substituents can be introduced on the nitrogen atoms or the carbon backbone of the ring.

The Exocyclic Nitrogen: The hydrogen atoms on the exocyclic nitrogen of the thiourea group can be substituted with various functional groups.

A typical SAR study would involve the synthesis of a series of analogs where one position is varied while the others are kept constant. For example, a series of analogs could be prepared with different substituents on the exocyclic nitrogen of the thiourea group. These analogs would then be tested in a relevant biological assay, such as an enzyme inhibition assay or a cell-based assay.

The results of these assays are then used to build an SAR model. This model helps to identify which structural features are essential for activity and which can be modified to improve properties such as potency, selectivity, and metabolic stability. For instance, a study on related thiourea derivatives as potential anti-HIV agents revealed that specific substitutions on the thiourea core were crucial for their inhibitory activity against both the HIV-1 capsid and human cyclophilin A. nih.gov

A hypothetical SAR table for a series of this compound analogs targeting a specific enzyme might look as follows:

| Compound | R¹ Substituent (on exocyclic N) | R² Substituent (on S-atom) | IC₅₀ (µM) |

| Parent | H | H | 50 |

| Analog 1 | Methyl | H | 25 |

| Analog 2 | Phenyl | H | 10 |

| Analog 3 | 4-Chlorophenyl | H | 5 |

| Analog 4 | Phenyl | Methyl | 15 |

This systematic approach allows researchers to develop a clear understanding of the SAR for the this compound scaffold, which is essential for the rational design of new and improved analogs. The insights gained from such studies are critical for advancing these compounds from initial hits to potential clinical candidates.

Spectroscopic and Crystallographic Characterization Methodologies for 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For thiourea (B124793) derivatives, NMR is crucial for confirming the successful synthesis and for assigning the structure of the final product. researchgate.netrsc.org

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are the primary methods used for initial structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical derivative of 1,4,5,6-tetrahydropyrimidin-2-ylthiourea, distinct signals would be expected for the protons of the tetrahydropyrimidine (B8763341) ring and the thiourea moiety.

NH Protons: The protons on the nitrogen atoms (N-H) of the thiourea and the tetrahydropyrimidine ring typically appear as broad singlets. Their chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding.

CH₂ Protons: The methylene (B1212753) groups (-CH₂-) in the tetrahydropyrimidine ring would show characteristic signals, often as multiplets due to coupling with adjacent protons. For instance, in related dihydropyrimidine (B8664642) structures, the CH₂ protons of an ethyl ester substituent appear as a quartet. rsc.org

Aromatic/Heterocyclic Protons: If the derivative contains aromatic or other heterocyclic rings, the corresponding protons will appear in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical nature.

Thione Carbon (C=S): The most downfield signal in the spectrum is typically assigned to the carbon of the thione group, which is highly deshielded.

Pyrimidine (B1678525) Ring Carbons: The carbon atoms within the tetrahydropyrimidine ring will have characteristic chemical shifts that help to confirm the ring structure.

Other Carbons: Signals for any other alkyl or aryl carbons in the derivative will also be present, aiding in the complete structural assignment. rsc.org

The following table provides representative NMR data for a pyrimidine-linked acyl thiourea derivative, illustrating the typical chemical shift ranges.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| NH (Thiourea) | 11.5 - 12.0 (s) | - |

| NH (Acyl) | 9.0 - 9.5 (s) | - |

| Aryl-H | 7.0 - 8.5 (m) | 110 - 150 |

| Pyrimidine-H | 6.5 - 7.0 (s) | 100 - 165 |

| C=O (Acyl) | - | ~170 |

| C=S (Thiourea) | - | ~180 |

| Data is illustrative for pyrimidine acyl thiourea derivatives. rsc.org |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign complex structures by revealing through-bond correlations between nuclei. nih.gov

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu It generates cross-peaks between the signals of coupled protons, which is essential for mapping out the spin systems within the molecule, such as the sequence of methylene groups in the tetrahydropyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Correlation): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful method for definitively assigning which proton signal corresponds to which carbon signal, greatly simplifying the interpretation of both ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments. For example, it can show a correlation from an N-H proton to the thione carbon (C=S) or from protons on the pyrimidine ring to carbons in an attached substituent, confirming how different parts of the molecule are linked. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups. These techniques are excellent for identifying the presence of key functional groups within this compound and its derivatives. rsc.orgwesternsydney.edu.auusc.edu.au

The FTIR spectrum of a thiourea derivative confirms the presence of all its constituent functional groups. researchgate.netiosrjournals.org Key vibrational bands include:

N-H Stretching: These vibrations typically appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding in the solid state or in solution. iosrjournals.org

C-H Stretching: Vibrations for aliphatic and aromatic C-H bonds are found just below and above 3000 cm⁻¹, respectively.

C=S Stretching (Thioamide I Band): The C=S stretching vibration is a key marker for the thiourea group. It is often coupled with other vibrations and can appear in a wide range, but is a significant band in the fingerprint region.

N-C-S Bending: Bending vibrations involving the thiourea backbone appear at lower frequencies and are also characteristic of the structure. researchgate.net

The following table summarizes characteristic IR absorption bands for functional groups found in thiourea and its derivatives.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | Amine/Amide | 3100 - 3400 | iosrjournals.org |

| C-H Stretching | Alkane (CH₂) | 2850 - 2960 | rsc.org |

| C=N Stretching | Imine/Pyrimidine Ring | 1640 - 1690 | rsc.org |

| N-H Bending | Amine/Amide | 1550 - 1650 | rsc.org |

| C-N Stretching | Amine/Thioamide | 1200 - 1400 | researchgate.net |

| C=S Stretching | Thione | 1050 - 1250 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net The mass spectrum of a related compound, 4-amino-2(1H)-pyrimidinethione, shows a prominent molecular ion peak, confirming its molecular weight. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. researchgate.net This level of precision allows for the determination of the elemental composition of a compound. By comparing the exact measured mass with the calculated masses of possible chemical formulas, the molecular formula can be confirmed with high confidence, which is a critical step in the characterization of a new chemical entity. researchgate.netresearchgate.net

Tandem Mass Spectrometry, or MS/MS, is a powerful technique for elucidating molecular structure. In an MS/MS experiment, a specific ion of interest (often the protonated molecular ion, [M+H]⁺) is selected, isolated, and then fragmented by collision with an inert gas. The resulting fragment ions (daughter ions) are then analyzed to produce a secondary mass spectrum. researchgate.net

This fragmentation spectrum provides detailed information about the molecule's connectivity. By analyzing the mass losses and the m/z values of the fragments, a fragmentation pathway can be proposed. This pathway reveals how the molecule breaks apart, offering valuable clues about its substructures and how they are linked together. This method is particularly useful for distinguishing between isomers and for confirming the structure of complex derivatives. researchgate.netmdpi.com

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the molecular structure of a compound. The process involves growing a high-quality single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

For derivatives of tetrahydropyrimidine and thiourea, SCXRD confirms the core structure and reveals key conformational details. For instance, the crystal structure of 1-(4,6-dimethylpyrimidin-2-yl)thiourea, a related derivative, was determined to be in the orthorhombic crystal system. nih.govresearchgate.net The analysis highlighted the presence of both intramolecular N—H⋯N hydrogen bonds and intermolecular N—H⋯S interactions that organize the molecules into a two-dimensional network. nih.govresearchgate.net

The successful refinement of a crystal structure depends on several factors, including the quality of the diffraction data and the method used to solve the phase problem. Programs like SHELXS and SHELXL are commonly used for structure solution and refinement, respectively. nih.gov The refinement process minimizes the difference between observed and calculated structure factors, resulting in a final structural model with low R-factor values, indicating a good fit. nih.gov

Table 1: Crystallographic Data for 1-(4,6-Dimethylpyrimidin-2-yl)thiourea nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₄S |

| Molecular Weight ( g/mol ) | 182.25 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.3372 (5) |

| b (Å) | 15.8303 (10) |

| c (Å) | 6.618 (1) |

| V (ų) | 873.45 (15) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I > 2σ(I)] | 0.053 |

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing these different crystalline phases. nih.gov In PXRD, a sample containing a multitude of small, randomly oriented crystallites is analyzed, producing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. nih.gov

Studies on related thiourea derivatives have demonstrated the existence of polymorphism. For example, two monoclinic polymorphs of 1-(4-methylpyridin-2-yl)thiourea, designated 1α and 1β, were identified and characterized. scispace.comresearchgate.net While both forms crystallize in the monoclinic system, they possess different space groups (P2₁/c for 1α and P2₁/n for 1β) and exhibit markedly different intermolecular hydrogen bonding patterns. scispace.comresearchgate.net The PXRD patterns of these two forms would show distinct peak positions and intensities, allowing for their differentiation. Comparing the experimental PXRD pattern of a bulk sample to patterns simulated from single-crystal data can confirm phase purity or identify the presence of multiple polymorphs. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. This technique is used to probe the electronic structure of compounds containing chromophores—functional groups that absorb light. In this compound, the thiocarbonyl group (C=S) and the pyrimidine ring system are the primary chromophores.

The UV-Vis spectrum of a thiourea derivative typically displays absorption bands corresponding to n → π* and π → π* transitions. The π → π* transitions are generally higher in energy (shorter wavelength) and more intense, while the n → π* transitions, involving the non-bonding electrons on the sulfur atom, are lower in energy (longer wavelength) and weaker.

In related systems, UV-Vis spectroscopy has been used to study intramolecular charge-transfer transitions. researchgate.net For example, the UV-Vis spectra of certain complexes exhibit absorption maxima attributed to charge-transfer between electron-rich and electron-deficient moieties within the molecule. researchgate.net Furthermore, UV-Vis titration experiments, where the spectrum is monitored upon the addition of another substance like a metal ion, can provide insights into binding and coordination events, as these interactions often perturb the electronic structure of the chromophore, leading to shifts in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift). mdpi.com

Table 2: Typical Electronic Transitions in Thiourea Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 230-280 | High-intensity absorption involving promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | 290-350 | Lower-intensity absorption involving promotion of a non-bonding electron (e.g., from sulfur) to a π antibonding orbital. |

| Charge-Transfer | Variable | Absorption resulting from the transfer of an electron between different parts of a molecule or complex. researchgate.net |

Elemental Analysis Techniques

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

The procedure typically involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The measured percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. nih.gov A close agreement between the experimental and calculated values, generally within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.netresearchgate.net This technique is routinely reported in the synthesis and characterization of new tetrahydropyrimidine and thiourea derivatives. nih.gov

Table 3: Hypothetical Elemental Analysis Data for this compound (C₅H₁₀N₄S)

| Element | Calculated (%) | Found (%) (Example) |

| Carbon (C) | 37.95 | 38.01 |

| Hydrogen (H) | 6.37 | 6.42 |

| Nitrogen (N) | 35.41 | 35.35 |

| Sulfur (S) | 20.27 | 20.20 |

Theoretical and Computational Investigations of 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4,5,6-tetrahydropyrimidin-2-ylthiourea at an electronic level. These methods model the molecule's electron distribution to predict its stability, reactivity, and other chemical behaviors.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com For derivatives of tetrahydropyrimidine (B8763341) and thiourea (B124793), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine molecular properties and reactivity. mdpi.com A key focus of these studies is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. mdpi.comiosrjournals.org A smaller energy gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For instance, studies on similar heterocyclic systems have shown that the introduction of electron-withdrawing groups can lower the energy gap, thereby increasing reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. iosrjournals.orguobasrah.edu.iq These descriptors, derived using Koopmans' theorem, include chemical potential, hardness, and electrophilicity. uobasrah.edu.iq

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance of a molecule to a change in its electron distribution. A higher value indicates greater stability and lower reactivity. mdpi.com |

| Chemical Potential (µ) | µ ≈ -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. It governs the direction of charge transfer in a reaction. uobasrah.edu.iq |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization after accepting additional electronic charge. uobasrah.edu.iq |

This table outlines key reactivity indices derived from DFT calculations, which are instrumental in predicting the chemical behavior of compounds like this compound.

These DFT-derived parameters are essential for building Quantitative Structure-Activity Relationship (QSAR) models and for understanding potential reaction mechanisms at an electronic level. nih.gov

Ab Initio Methods for Geometric Optimization and Energy Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are quantum calculation techniques that solve the Schrödinger equation from first principles, without reliance on empirical data. mdpi.com These methods are frequently used alongside DFT to provide a comprehensive computational analysis.

A primary application of ab initio methods is geometric optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the minimum energy on the potential energy surface. An accurate optimized geometry is crucial, as all other calculated properties depend on it. For example, methods like B3LYP have been found to reproduce experimental geometrical results effectively for similar systems. mdpi.com

Following optimization, energy calculations determine the total electronic energy of the molecule. This information is fundamental for comparing the relative stabilities of different isomers or conformations and for calculating reaction energies and activation barriers. Comparing the results from different methods (e.g., HF, MP2, and DFT) allows researchers to assess the reliability and accuracy of the computational models used. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, which is essential for understanding its conformational flexibility and its interactions with other molecules. nih.gov These simulations are often performed in explicit solvent to mimic physiological conditions. nih.gov

For a molecule like this compound, the tetrahydropyrimidine ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat forms. nih.govresearchgate.net MD simulations are invaluable for conformational analysis , as they can explore the potential energy landscape of the molecule to identify the most stable and populated conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations are critical for studying intermolecular interactions . They can model how the compound interacts with biological targets like proteins or with other molecules in a crystal lattice. nih.gov For example, MD simulations have been used to analyze the stability of ligand binding to a protein's active site, revealing how hydrogen bonds, van der Waals forces, and electrostatic interactions contribute to the binding affinity over time. nih.govnih.gov These simulations can also predict the formation energy of cocrystals, which is derived from the intermolecular interaction energies. nih.gov

Docking Studies and Pharmacophore Modeling for Ligand-Target Interactions (In Silico, Mechanistic Focus)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a macromolecular target, typically a protein. sci-hub.se This method is central to structure-based drug design and is widely applied to tetrahydropyrimidine and thiourea derivatives to elucidate their potential mechanisms of action. nih.govnih.govmdpi.com

The process involves placing the ligand in various orientations and conformations within the target's binding site and scoring these poses based on binding affinity or energy. Docking studies can identify key ligand-target interactions , such as:

Hydrogen bonds: Crucial for binding specificity and affinity. For example, the urea (B33335) and pyrimidine (B1678525) moieties of a related compound were found to form hydrogen bonds with residues like Lys868, Glu885, and Asp1046 in the VEGFR-2 kinase active site. nih.gov

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the target.

π-π stacking: Interactions between aromatic rings, which contribute to binding stability. nih.gov

Table 2: Examples of Molecular Docking Studies on Related Tetrahydropyrimidine Derivatives

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Tetrahydropyridothienopyrimidin-ureas | VEGFR-2 | Hydrogen bonds, hydrophobic interactions, π-stacking | nih.gov |

| Tetrahydrobenzothienopyrimidines | Tubulin (Colchicine Site) | Overlap with colchicine (B1669291) rings, water-mediated hydrogen bonds | mdpi.com |

| Thiazolopyrimidines | Topoisomerase-IIα | Interactions with the enzyme's active site, predicting binding modes | sci-hub.se |

This table summarizes findings from docking studies on compounds structurally related to this compound, highlighting their potential biological targets and binding interactions.

Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. lew.ro This model serves as a template for designing new molecules with potentially improved activity.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling (Methodological and Theoretical Aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). uobasrah.edu.iqnih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

The general methodology for developing a QSAR/QSPR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. uobasrah.edu.iqnih.gov

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies, dipole moment), topological descriptors, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). nih.govnih.gov

Model Building: Statistical methods, most commonly multiple linear regression (MLR), are used to build an equation that correlates a selection of descriptors with the observed activity. uobasrah.edu.iq

Model Validation: The predictive power of the model is rigorously tested. This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and often external validation with a separate set of test compounds. A high value for the correlation coefficient (R²) and the cross-validation coefficient (Q²) indicates a robust and predictive model. nih.gov

For thiourea and dihydropyrimidinone derivatives, QSAR studies have successfully identified key features governing their anticancer activity. nih.govnih.govresearchgate.net For example, descriptors related to molecular mass, polarizability, electronegativity, and the frequency of certain bonds have been shown to be important predictors of cytotoxicity. nih.gov

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, are not only used to predict reactivity but also to predict spectroscopic properties. This application is crucial for validating the accuracy of the computational model and for aiding in the structural characterization of newly synthesized compounds.

Calculations can predict:

NMR Spectra: ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data. A good correlation between predicted and observed shifts confirms that the optimized molecular geometry accurately represents the molecule's structure in solution. lew.roresearchgate.net

Vibrational Spectra: Infrared (IR) and Raman frequencies can be computed to help assign experimental vibrational bands to specific molecular motions.

Electronic Spectra: UV-Vis absorption wavelengths can be predicted using time-dependent DFT (TD-DFT), providing insight into the electronic transitions of the molecule.

The process of validation involves comparing these computationally predicted spectra with experimental data obtained from synthesized compounds. For instance, the crystal structure of a related dimethylpyrimidin-ylthiourea, determined by X-ray diffraction, provides precise bond lengths and angles that serve as an excellent benchmark for validating the geometric accuracy of a computational method. nih.gov Discrepancies can help refine the computational model (e.g., by choosing a more appropriate functional or basis set), while strong agreement lends confidence to all other predicted properties, such as reactivity and electronic structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4,6-dimethylpyrimidin-2-yl)thiourea |

| 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea |

| 1-(5-chloropyridin-2-yl)-3-phenylthiourea |

| 1-(benzyl)-3-phenylthiourea |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) |

| 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine |

| 2,5-Bis(1-aziridinyl)-p-benzoquinones |

| 2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-4-amino-benzenesulfonate |

| 2-amino-3-phenylpropyl carbamate |

| 2-pyrazoline |

| 2-thioxopyrimidine |

| 3,4-dihydropyrimidine-2(1H)-thiones |

| 4-amino-benzenesulfochloride |

| 4-substituted 5,6,7,8-tetrahydrobenzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidines |

| 5-amino-2,4,6-trihydroxy-pyrimidine |

| Allicin (diallyl thiosulfinate) |

| Allyl mercaptan (2-propene-1-thiol) |

| Anhydrotetracycline |

| Camptothecin |

| Colchicine |

| Doxorubicin |

| Etoposide |

| Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ethyl acetoacetate |

| Furosemide |

| Minocycline |

| Mitoxantrone |

| N-(1-methylpyrazol-4-yl)-1-oxidanylidene-2-(phenylmethyl)isoquinoline-4-carboxamide |

| N-(2,6-dimethylphenyl)-2-(2,6-dioxo-1-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl-oxy)acetamide |

| N-phenylcarbamoyl-2r,6c-diphenylpiperidin-4-ones |

| Sorafenib |

| Sulfanilamide |

| Sulfathiazole |

| Tamoxifen |

| Tetralin |

| Thiazolo[3,2-a]pyrimidine |

| Thiourea |

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational methods offers a powerful lens to understand the intricate molecular transformations involved in the synthesis of complex molecules like this compound. While specific computational studies detailing the reaction pathways for this particular compound are not extensively available in public literature, the general approach for related thiourea and pyrimidine derivatives is well-established. These studies typically employ quantum chemical calculations to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most energetically favorable routes from reactants to products.

Computational investigations, primarily utilizing Density Functional Theory (DFT), have become instrumental in predicting and understanding the reactivity and formation of thiourea and pyrimidine derivatives. sciensage.inforesearchgate.net These theoretical studies can provide detailed insights into the electronic structure, molecular geometry, and energetic properties of the molecules and transition states involved in a reaction. rsc.org

For instance, in the synthesis of related pyrimidine-thiourea compounds, computational studies can be employed to investigate the key bond-forming and bond-breaking events. This could involve modeling the nucleophilic attack of a precursor amine on an isothiocyanate to form the thiourea linkage, followed by the cyclization step that forms the tetrahydropyrimidine ring. The calculated bond lengths, bond angles, and dihedral angles of the transition state structures can reveal the precise geometry of the molecules as they traverse the highest energy point along the reaction coordinate.

Furthermore, analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory are often performed to understand the charge distribution and the nature of electronic interactions driving the reaction. rsc.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions can indicate the sites of nucleophilic and electrophilic attack, respectively, which is crucial for rationalizing the observed regioselectivity in a reaction. sciensage.inforesearchgate.net

The table below illustrates the kind of data that would be generated from a computational study aimed at elucidating the reaction mechanism for a hypothetical formation pathway of a thiourea derivative. The values are representative and intended to demonstrate the type of information obtained.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant 1 | B3LYP/6-31G(d,p) | -450.12345 | 0.00 | 0 |

| Reactant 2 | B3LYP/6-31G(d,p) | -230.67890 | 0.00 | 0 |

| Transition State 1 | B3LYP/6-31G(d,p) | -680.78912 | 20.5 | 1 |

| Intermediate | B3LYP/6-31G(d,p) | -680.81234 | 5.2 | 0 |

| Transition State 2 | B3LYP/6-31G(d,p) | -680.77543 | 28.3 | 1 |

| Product | B3LYP/6-31G(d,p) | -680.84567 | -15.8 | 0 |

By applying these computational methodologies, researchers can gain a deep, molecular-level understanding of the reaction mechanism for the synthesis of this compound, even in the absence of direct experimental observation of transient species. This predictive power is invaluable for optimizing reaction conditions and for the rational design of new synthetic routes to this and related compounds.

Reactivity and Reaction Mechanisms of 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea

Acid-Base Properties and Protonation Equilibria

Like other tetrapyrrolic macrocycles and compounds with multiple nitrogen centers, 1,4,5,6-tetrahydropyrimidin-2-ylthiourea exhibits amphoteric properties, meaning it can act as both a Brønsted-Lowry acid and base. researchgate.net The molecule possesses several potential sites for protonation, including the two nitrogen atoms within the tetrahydropyrimidine (B8763341) ring, the nitrogen atoms of the thiourea (B124793) group, and the sulfur atom.

The protonation equilibria are dependent on the acidity (pKa) of the medium. The most likely sites for protonation are the basic nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group. Protonation can also occur on the sulfur atom, leading to the formation of a thiol-like intermediate, which is in equilibrium with the N-protonated species. The specific site of protonation influences the subsequent reactivity of the molecule. The N-H protons of the thiourea moiety can also be removed by a strong base, demonstrating the compound's acidic character.

Table 1: Potential Protonation Sites of this compound

| Protonation Site | Resulting Structure | Notes |

|---|---|---|

| Ring Nitrogen (N1 or N3) | Tetrahydropyrimidinium cation | Increases electrophilicity of the ring. |

| Exocyclic Amino Nitrogen | Aminothiourea cation | Influences the nucleophilicity of the sulfur atom. |

| Thione Sulfur | Isothiouronium cation (thiol form) | Creates a highly reactive S-protonated intermediate. |

Nucleophilic and Electrophilic Reactions of the Thiourea Moiety

The thiourea fragment is the primary center of reactivity. The presence of nucleophilic sulfur and nitrogen atoms allows for a wide array of reactions with electrophilic species. mdpi.com

The sulfur atom of the thiourea group is a soft nucleophile and readily attacks soft electrophilic centers, such as the carbon atom in alkyl halides. This S-alkylation reaction is a common pathway for the functionalization of thioureas, leading to the formation of isothiouronium salts.

The nitrogen atoms of the thiourea group, being harder nucleophiles, can attack hard electrophilic centers like the carbonyl carbon of acyl chlorides or anhydrides. This results in N-acylated products. The reactivity is often tunable; for instance, the synthesis of 2-amino-5-carboxamide thiazoles has been achieved using a thiourea resin that reacts with ethoxycarbonyl isothiocyanate. nih.gov The reaction of N-acyl-N′-aryltrimethylenediamines, precursors to the tetrahydropyrimidine ring, can be achieved through aminolysis of N-(3-bromopropyl)amides, highlighting the reaction between amine nucleophiles and alkyl halide electrophiles. researchgate.net

Table 2: Reactions with Common Electrophiles

| Electrophile Class | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | S-Alkyl Isothiouronium Salt |

| Acyl Halides | Acetyl Chloride (CH₃COCl) | N-Acylthiourea |

| Carbonyls | Aldehydes, Ketones | Addition products (e.g., hydroxymethylthiourea) |

| Isothiocyanates | Phenyl isothiocyanate | Dithiobiuret derivatives |

Thiourea and its derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of multiple donor atoms (S and N). mdpi.com These ligands can coordinate to a wide range of metal centers, forming stable complexes. nih.goviaea.org The coordination can occur through different modes: as a neutral ligand, or after deprotonation, as a monoanionic or dianionic ligand. mdpi.com

The primary mode of coordination is typically through the soft sulfur atom, which readily binds to many transition metals. nih.gov However, the nitrogen atoms of both the thiourea group and the pyrimidine ring can also participate in coordination, allowing the molecule to act as a chelating or bridging ligand. mdpi.com This versatility leads to the formation of diverse metal complexes with varied geometries and properties. For example, the reaction of a related compound, 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea, with copper acetate (B1210297) resulted in the formation of a byproduct, highlighting the interaction with copper ions. nih.gov Studies on similar thiourea ligands have demonstrated coordination to silver (Ag) and gold (Au), where the ligand can act as a P^S chelate if other donor atoms are present. nih.gov

Table 3: Coordination Behavior of Thiourea Moieties

| Metal Ion Example | Coordination Mode | Resulting Complex |

|---|---|---|

| Cu(II), Ni(II) | Monodentate (S-donor) | Forms neutral or charged complexes. mdpi.com |

| Ru(II) | Monodentate (S-donor) | Forms organometallic Ru(arene) complexes. nih.gov |

| Ag(I), Au(I) | Monodentate or Bidentate (S, N or other donors) | Can form linear or chelated structures. nih.gov |

| Various Transition Metals | Bridging Ligand (S, N-donors) | Can lead to the formation of coordination polymers. mdpi.comiaea.org |

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder [4+2] reaction, are fundamental in forming cyclic structures. These reactions typically require a conjugated diene system to react with a dienophile. The 1,4,5,6-tetrahydropyrimidine (B23847) ring of the title compound is saturated and lacks the necessary conjugated π-system to function as a diene.

While the C=S double bond of the thiourea moiety could theoretically act as a dienophile in reactions with electron-rich dienes, this reactivity is not commonly observed and is not specifically documented for this compound in the reviewed literature. Research on cycloadditions involving related heterocyclic systems, such as 1,4-dihydropyridines or thiazole-2-thiones, shows that reactivity is highly dependent on the specific electronic and structural features of the ring system, which are not present in this saturated pyrimidine derivative. beilstein-journals.orgrsc.org

Rearrangement Reactions

Rearrangement reactions often require specific structural features or reaction conditions, such as the presence of adjacent functional groups, strain, or the formation of a more stable product. While rearrangements are known in pyrimidine chemistry, such as the thermal rearrangement of 2- and 4-methoxypyrimidines to N-methylated oxopyrimidines, these typically involve aromatic systems and proceed through an intermolecular ionic mechanism. rsc.org

For this compound, specific rearrangement pathways are not extensively reported. The saturated nature of the tetrahydropyrimidine ring limits the possibility of many common aromatic rearrangement reactions. Potential rearrangements could theoretically occur in derivatives, for example, via the migration of a group from the sulfur atom to a nitrogen atom in an S-alkylated isothiouronium salt, but this is speculative without direct experimental evidence.

Oxidation and Reduction Pathways

The thiourea moiety is the most reactive part of the molecule with respect to redox reactions, particularly oxidation. The sulfur atom is readily oxidized. Mild oxidation can lead to the formation of a disulfide-linked dimer, known as a formamidine (B1211174) disulfide. Stronger oxidizing agents can further oxidize the sulfur to sulfinic acid, sulfonic acid, or replace the sulfur atom entirely with an oxygen atom to yield the corresponding urea (B33335) derivative, 1,4,5,6-tetrahydropyrimidin-2-ylurea.

In contrast, the tetrahydropyrimidine ring is already in a reduced (saturated) state and is generally resistant to further reduction under standard conditions. While the oxidation of related 1,4-dihydropyridine (B1200194) systems to their aromatic pyridine (B92270) counterparts is a well-known process, often driven by the gain in aromatic stability, this driving force is absent for the saturated tetrahydropyrimidine ring. nih.gov Severe oxidative conditions could potentially lead to ring-opening or degradation.

Table 4: Potential Oxidation Products of this compound

| Oxidizing Agent | Product | Description |

|---|---|---|

| Mild (e.g., H₂O₂, I₂) | Formamidine Disulfide | Dimerization through a S-S bond. |

| Moderate/Strong (e.g., KMnO₄, HNO₃) | 1,4,5,6-Tetrahydropyrimidin-2-ylurea | Oxidative desulfurization, replacement of S with O. |

| Strong | Sulfonic Acid Derivative | Oxidation of the sulfur atom to a -SO₃H group. |

Catalytic Activity and Ligand Properties in Organometallic Chemistry

Thiourea derivatives are recognized for their versatility as ligands in coordination chemistry, primarily due to the presence of soft sulfur and hard nitrogen donor atoms. nih.gov This allows them to coordinate with a variety of metal centers, forming stable complexes that can exhibit catalytic activity. The electronic and steric properties of the substituents on the thiourea backbone play a crucial role in determining the coordination mode and the reactivity of the resulting metal complex.

Ligand Properties of Thiourea Derivatives

Thiourea-based ligands can coordinate to metal centers in several ways, including as monodentate, bidentate, or bridging ligands. The most common coordination is through the sulfur atom, which acts as a soft donor and readily binds to soft metal ions. mdpi.com Bidentate chelation involving both the sulfur and a nitrogen atom is also frequently observed, leading to the formation of stable chelate rings. mdpi.com

The nature of the substituents on the thiourea framework significantly influences the ligand's electronic properties and, consequently, the stability and reactivity of the metal complex. Electron-donating groups enhance the electron density on the donor atoms, strengthening the metal-ligand bond, while electron-withdrawing groups can modulate the ligand's acidity and its interaction with the metal center.

Catalytic Applications of Metal Complexes with Thiourea-Type Ligands

While no catalytic data for this compound is available, studies on related pyrimidinylthiourea and other thiourea derivatives provide insights into their potential catalytic roles. For instance, half-sandwich arene d6 metal complexes of ruthenium(II), rhodium(III), and iridium(III) containing pyridyl and pyrimidyl thiourea ligands have been synthesized and evaluated for their cytotoxic activity, a field where catalytic processes are often implicated. nih.gov

The following table summarizes the catalytic applications of some representative metal complexes with thiourea-type ligands, illustrating the types of reactions they can catalyze.

Table 1: Examples of Catalytic Activity of Metal Complexes with Thiourea-Type Ligands

| Metal Complex Catalyst | Ligand Type | Reaction Type | Reference |

| Palladium Complexes | Bis(thiourea) | Heck and Suzuki Reactions | Not explicitly detailed in search results but implied by general statements on thiourea ligand applications. |

| Group 11 (Cu, Ag, Au) Metal Complexes | Thiourea derivatives | Potential anticancer agents (implying catalytic biological processes) | nih.gov |

| Ruthenium(II), Rhodium(III), Iridium(III) Complexes | Pyridyl and pyrimidyl thiourea | Cytotoxic activity (implying catalytic biological processes) | nih.gov |

It is important to note that the development of pyrimidinylthiourea derivatives has also been pursued for their metal-chelating properties in the context of medicinal chemistry, such as in the development of multi-functional agents for Alzheimer's disease. researchgate.netnih.gov This highlights the strong affinity of the pyrimidinylthiourea scaffold for metal ions, a fundamental prerequisite for its use in organometallic catalysis.

Investigations into Biological Activities and Mechanisms in Vitro and in Silico Focus

Enzyme Inhibition Studies: Mechanistic Insights and Target Identification (In Vitro Focus)

The ability of a compound to selectively inhibit an enzyme is a key mechanism for therapeutic intervention. Derivatives of thiourea (B124793) and pyrimidine (B1678525) have been extensively studied as inhibitors of various enzymes, providing insight into potential activities for 1,4,5,6-tetrahydropyrimidin-2-ylthiourea.

Research has predominantly focused on the inhibition of hydrolases by thiourea and pyrimidine derivatives. These enzymes catalyze the cleavage of chemical bonds by the addition of water.

Carbonic Anhydrases (Hydrolases): Novel sulphonyl thiourea derivatives incorporating 4,6-diarylpyrimidine rings have demonstrated remarkable dual inhibitory activity against several human carbonic anhydrase (hCA) isoenzymes, including hCA I, II, IX, and XII. nih.gov These enzymes are involved in various physiological processes, and their inhibition is relevant to conditions like glaucoma and certain types of cancer.

Urease (Hydrolase): Thiourea derivatives have been identified as potent inhibitors of the urease enzyme. researchgate.netmdpi.com Urease is crucial for the survival of certain pathogens, such as Helicobacter pylori, and its inhibition is a strategy for treating associated infections. Studies on dipeptide-conjugated dichlorophenyl piperazine derivatives containing a thiourea moiety showed significant urease inhibitory activity. researchgate.net

α-Glucosidase (Hydrolase): Pyrimidine derivatives featuring phenyl-substituted thiourea motifs have been investigated for their inhibitory potential against α-glucosidase. researchgate.net This enzyme plays a critical role in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type II diabetes mellitus. researchgate.net

Neuraminidase (Hydrolase): Structurally related 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives have been evaluated as inhibitors of the neuraminidase enzyme of the influenza A virus, indicating that the pyrimidine ring can serve as a core structure for designing inhibitors for this enzyme class. nih.gov

| Compound Class | Target Enzyme | Enzyme Class | Reference |

|---|---|---|---|

| Sulphonyl thioureas with pyrimidine rings | Carbonic Anhydrase I, II, IX, XII | Hydrolase | nih.gov |

| Thiourea derivatives | Urease | Hydrolase | researchgate.netmdpi.com |

| Pyrimidine with phenyl-thiourea motifs | α-Glucosidase | Hydrolase | researchgate.net |

| 6-oxo-1,4,5,6-tetrahydropyrimidine derivatives | Neuraminidase | Hydrolase | nih.gov |

Kinetic studies are essential for understanding how a compound inhibits an enzyme. nih.gov Graphical methods, such as the Lineweaver-Burk plot, are used to analyze experimental data and determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govmdpi.com

For instance, studies on sulphonyl thiourea derivatives targeting carbonic anhydrases demonstrated a non-competitive inhibition mechanism. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. nih.gov Kinetic analysis of potential urease inhibitors has also been used to determine their mechanism, with some compounds exhibiting competitive inhibition, where the inhibitor directly competes with the substrate for the active site. mdpi.com

Receptor Binding Studies: Molecular Interaction Mechanisms (In Vitro, In Silico Focus)

Understanding how a ligand interacts with its target receptor is fundamental to drug design. In vitro and in silico methods are powerful tools for elucidating these molecular interactions.

In Vitro Binding Assays: These experimental techniques directly measure the interaction between a compound and a receptor. nih.gov Competitive binding experiments, for example, determine a compound's affinity for a receptor by measuring its ability to displace a known radiolabeled ligand. nih.gov The resulting IC50 value (the concentration of ligand that inhibits 50% of binding) is a key indicator of receptor affinity and is used to rank the potency of different compounds. nih.gov

In Silico Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net Molecular docking is widely used to understand the binding modes of thiourea and pyrimidine derivatives. researchgate.netnih.govnih.gov These studies can reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding site. biointerfaceresearch.commdpi.com For example, docking studies of thiourea derivatives with potential antitumor activity have been performed against protein kinases to identify key interactions that drive their inhibitory effects. researchgate.netnih.gov The thiourea scaffold is recognized for its ability to form hydrogen bonds and other interactions with various biological targets. biointerfaceresearch.com

Antimicrobial Activity: Mechanistic Investigations of Action (In Vitro, Focusing on Cellular Targets)

Thiourea derivatives have been recognized for their broad-spectrum antimicrobial properties. Mechanistic studies aim to identify the specific cellular processes disrupted by these compounds in bacteria and fungi.

Several mechanisms have been proposed for the antibacterial action of thiourea-containing compounds, primarily focusing on the disruption of the bacterial cell envelope and metabolic processes.

Cell Wall and Membrane Disruption: A primary mechanism of action involves compromising the integrity of the bacterial cell wall or membrane. mdpi.com For example, a thiourea derivative known as TD4 was shown to disrupt the integrity of the cell wall in Methicillin-Resistant Staphylococcus aureus (MRSA), as observed via transmission electron microscopy. nih.gov The lipophilicity of a compound is a crucial factor, as it influences the molecule's ability to permeate the lipid-rich bacterial cell membrane. nih.gov

Metabolic Disruption: Some antibacterial agents act by interfering with essential metabolic pathways. mdpi.com The antibacterial peptide NZ2114, for instance, has been shown to disrupt cell metabolism and increase levels of reactive oxygen species (ROS) within S. pseudintermedius, ultimately leading to cell death. nih.gov

The antifungal activity of thiourea derivatives is also an area of active investigation, with mechanisms often related to their ability to cross the fungal cell membrane.

Cell Membrane Penetration: A key factor in antifungal activity is the ability of a compound to penetrate the fungal cell membrane. The lipophilic character of thiourea derivatives, which can be enhanced through complexation with metal ions, is thought to facilitate this penetration. nih.gov By crossing the lipid layer of the cell membrane, the compound can interfere with normal cellular processes, leading to an antifungal effect. nih.gov Studies on various thiourea derivatives have demonstrated their in vitro activity against a range of fungal species, including Candida species. nih.govnih.gov The structure of the compound, including the presence of specific substituent groups, can significantly influence its antifungal potency. nih.govnih.gov

| Activity | Proposed Mechanism | Cellular Target | Reference |

|---|---|---|---|

| Antibacterial | Disruption of cell wall integrity | Bacterial Cell Wall | nih.gov |

| Antibacterial / Antifungal | Enhanced penetration through lipid layer | Cell Membrane | nih.gov |

| Antibacterial | Disruption of metabolic pathways, ROS generation | Intracellular (Metabolism) | nih.gov |

Antiviral Mechanisms

A thorough search of scientific databases and literature did not yield any studies investigating the in vitro antiviral mechanisms of this compound. While tetrahydropyrimidine (B8763341) and thiourea derivatives are classes of molecules that have been explored for various pharmacological activities, including antiviral properties, no specific data on the antiviral efficacy, mechanism of action, or target viruses for this compound have been published. mdpi.commdpi.comnih.gov Research on related compounds has sometimes shown potential against viruses such as HIV and human coronavirus, but these findings are not directly applicable to the specific compound . mdpi.commdpi.com

Antioxidant Activity: Radical Scavenging Mechanisms (In Vitro Focus)

There is no available in vitro data concerning the antioxidant or radical scavenging activity of this compound. Standard assays used to evaluate such properties, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this specific compound. mdpi.comresearchgate.net Although the broader classes of thiourea and tetrahydropyrimidine derivatives have been subjects of antioxidant studies, specific findings for this compound are absent from the scientific record. ceon.rsnih.gov

Anti-inflammatory Pathways at the Molecular Level (In Vitro, Cellular Pathway Modulation)

No peer-reviewed studies were identified that examined the in vitro anti-inflammatory activity or molecular mechanisms of this compound. Investigations into its potential to modulate cellular inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokines (e.g., TNF-α, interleukins), or modulation of signaling pathways like NF-κB, have not been documented. While some dihydropyrimidinone derivatives have been noted for their anti-inflammatory potential by inhibiting mediators like prostaglandins, this information is general to the chemical class and not specific to this compound. researchgate.netnih.gov

In Vitro Cytotoxicity and Apoptosis Induction: Cellular and Molecular Mechanisms (Not Clinical)

Specific in vitro research on the cytotoxicity and apoptosis-inducing capabilities of this compound is not available in the current body of scientific literature. There are no published studies detailing its effects on cancer cell lines or its mechanisms for inducing programmed cell death. Research into related thiourea and tetrahydropyrimidine derivatives has shown that some of these compounds can exhibit cytotoxic effects against various cancer cell lines, sometimes through the induction of apoptosis. researchgate.netnih.gov However, without direct experimental evidence, these activities cannot be attributed to this compound.

As no specific research findings were available for this compound, data tables could not be generated.

Non Medical Applications and Functional Materials Derived from 1,4,5,6 Tetrahydropyrimidin 2 Ylthiourea

Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen and sulfur atoms within the 1,4,5,6-tetrahydropyrimidin-2-ylthiourea structure present potential coordination sites for metal ions, making it an interesting ligand for the synthesis of metal complexes and potentially Metal-Organic Frameworks (MOFs).